molecular formula C11H22N2O3S B5594970 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5594970
M. Wt: 262.37 g/mol
InChI Key: MGLJJZGMTHSNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Ethylsulfonyl)piperazino]-3-methyl-1-butanone is a synthetic organic compound characterized by a piperazine core substituted with an ethylsulfonyl group at the 4-position and a 3-methylbutanone moiety.

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-17(15,16)13-7-5-12(6-8-13)11(14)9-10(2)3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLJJZGMTHSNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, which can modulate neurotransmitter activity in the brain . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
1-[4-(Ethylsulfonyl)piperazino]-3-methyl-1-butanone C₁₁H₂₁N₂O₃S (est.) 285.36 (est.) Ethylsulfonyl, piperazine Not reported in evidence
1-(4-([(2-Chlorobenzyl)sulfonyl]methyl)-4-hydroxypiperidino)-3-methyl-1-butanone C₁₈H₂₆ClNO₄S 387.92 2-Chlorobenzylsulfonyl, hydroxypiperidine Not explicitly studied in evidence
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) C₁₀H₁₅N₃O₂ 225.25 Methylnitrosamino, pyridine Carcinogenic (lung/pancreas tumors in rats)

Research Findings and Implications

  • NNK and Carcinogenicity: NNK’s nitrosamine group drives its tumorigenic effects, with dose-dependent lung tumor incidences (e.g., 90% at 5.0 ppm) and pancreatic duct-like carcinomas in rats . The absence of this group in the target compound suggests a safer profile, though sulfonyl derivatives require toxicological validation.
  • Structural Flexibility : The piperazine/piperidine core in the target and compounds allows for modular substitution, enabling tuning of pharmacokinetic properties. For example, the hydroxyl group in the analog could facilitate hydrogen bonding in target interactions .

Biological Activity

1-[4-(Ethylsulfonyl)piperazino]-3-methyl-1-butanone is a synthetic compound belonging to the piperazine class. Piperazine derivatives are recognized for their diverse biological activities, including effects on the central nervous system, anti-inflammatory properties, and potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2S, with a molecular weight of approximately 250.35 g/mol. The compound features a piperazine ring substituted with an ethylsulfonyl group and a butanone moiety, which may influence its biological interactions.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may modulate receptor activity, influencing mood and cognitive functions.

Pharmacological Effects

Research has indicated that piperazine derivatives exhibit a range of pharmacological effects:

  • Antidepressant Activity : Some studies suggest that compounds similar to this compound can act as serotonin reuptake inhibitors, potentially alleviating symptoms of depression.
  • Anti-inflammatory Properties : Piperazine derivatives have been shown to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that certain piperazine derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Experimental Data

A number of studies have explored the biological activity of related piperazine compounds. For instance:

  • Study on Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior demonstrated that a related piperazine derivative significantly reduced depressive-like behavior in rodent models through modulation of serotonin receptors .
  • Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry highlighted that piperazine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for developing anti-inflammatory drugs .

Comparative Analysis

The following table summarizes key findings from various studies on similar piperazine compounds:

Compound NameBiological ActivityStudy Reference
1-(4-Chlorobenzyl)piperazineAntidepressant
4-ChlorobenzylpiperazineAnti-inflammatory
This compoundPotential antidepressant and anti-inflammatoryCurrent Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.